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The VALOR trial, a pivotal Phase 3 study, evaluated the efficacy and safety of vosaroxin in

combination with cytarabine for the treatment of relapsed or refractory acute myeloid leukemia

(AML). This guide provides a comprehensive comparison of the vosaroxin-based regimen

against the control arm, presenting key data from the trial and its subgroup analyses. Detailed

experimental protocols and visualizations of the treatment workflow and drug mechanism are

included to offer a thorough understanding for researchers, scientists, and drug development

professionals.

Experimental Protocols
The VALOR trial was a multinational, randomized, double-blind, placebo-controlled study.[1][2]

Patient Population: The trial enrolled 711 adult patients (≥18 years old) with first relapsed or

refractory AML.[1][3] Patients were required to have received one or two prior induction

chemotherapy cycles, including at least one containing an anthracycline and cytarabine.[1]

Key eligibility criteria also included adequate cardiac, hepatic, and renal function.[2]

Randomization and Blinding: Patients were randomly assigned in a 1:1 ratio to receive either

vosaroxin in combination with cytarabine or a placebo with cytarabine.[1] The study was

double-blinded, meaning neither the patients nor the investigators knew which treatment was

being administered.[1] Stratification at randomization was based on age (<60 vs. ≥60 years),

disease status (relapsed vs. refractory), and geographic location.[1]
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Vosaroxin Arm: Vosaroxin was administered at a dose of 90 mg/m² via intravenous

infusion on days 1 and 4 of the first cycle, and at 70 mg/m² in subsequent cycles. This was

given in combination with cytarabine at a dose of 1 g/m² intravenously on days 1 through

5.[1]

Control Arm: Patients in this arm received a placebo in combination with the same

cytarabine regimen.[1]

Endpoints: The primary endpoint of the study was overall survival (OS).[1][4] Secondary

endpoints included complete remission (CR) rate, event-free survival (EFS), leukemia-free

survival (LFS), and the rate of hematopoietic stem cell transplantation (HSCT).[2]

Data Presentation
The VALOR trial did not meet its primary endpoint of a statistically significant improvement in

overall survival in the intent-to-treat population. However, clinically meaningful benefits were

observed in the complete remission rate and in a prespecified subgroup of patients aged 60

years and older.[3][5]

Table 1: Overall Efficacy Results (Intent-to-Treat Population)

Outcome
Vosaroxin +
Cytarabine
(n=356)

Placebo +
Cytarabine
(n=355)

Hazard Ratio
(HR) / Odds
Ratio (OR)

p-value

Median Overall

Survival
7.5 months 6.1 months 0.87

0.061

(unstratified)[1]

Complete

Remission (CR)

Rate

30.1% 16.3% - < 0.0001[1][3]

Table 2: Subgroup Analysis: Patients Aged ≥ 60 Years (n=451)
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Outcome
Vosaroxin +
Cytarabine
(n=226)

Placebo +
Cytarabine
(n=225)

Hazard Ratio
(HR)

p-value

Median Overall

Survival
7.1 months 5.0 months 0.755 0.006[3][5]

Complete

Remission (CR)

Rate

31.9% 13.8% - 0.0000048[5]

Table 3: Subgroup Analysis: Patients Aged < 60 Years (n=260)

Outcome
Vosaroxin +
Cytarabine

Placebo +
Cytarabine

Hazard Ratio
(HR)

p-value

Median Overall

Survival
9.1 months 7.9 months 1.079 Not Significant[5]

Complete

Remission (CR)

Rate

26.9% 20.8% - 0.24[5]

A predefined analysis that censored for stem cell transplantation showed a median overall

survival of 6.7 months for the vosaroxin group versus 5.3 months for the placebo group

(HR=0.809, p=0.02).[3][5]
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Mechanism of Action

Cellular Consequences

Vosaroxin

Nuclear DNA

Intercalates into DNA
(G/C-rich sites)

Topoisomerase II

Inhibits Enzyme

DNA Double-Strand Breaks

G2/M Cell Cycle Arrest

Apoptosis
(Cell Death)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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